(5R)-5-(aminomethyl)-1,2-oxazolidin-3-one
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Overview
Description
(5R)-5-(aminomethyl)-1,2-oxazolidin-3-one is a chiral compound with significant interest in various scientific fields due to its unique structure and potential applications. This compound features an oxazolidinone ring, which is a five-membered ring containing both nitrogen and oxygen atoms, and an aminomethyl group attached to the fifth carbon atom. The stereochemistry at the fifth carbon is specified as the R-configuration, indicating the spatial arrangement of the substituents around this chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(aminomethyl)-1,2-oxazolidin-3-one typically involves the formation of the oxazolidinone ring followed by the introduction of the aminomethyl group. One common method includes the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions to form the oxazolidinone ring. The aminomethyl group can then be introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize microreactor systems to control reaction conditions precisely, allowing for the scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions
(5R)-5-(aminomethyl)-1,2-oxazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring or the aminomethyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring or the aminomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can produce a variety of substituted oxazolidinones .
Scientific Research Applications
(5R)-5-(aminomethyl)-1,2-oxazolidin-3-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of antibiotics and antiviral agents.
Mechanism of Action
The mechanism of action of (5R)-5-(aminomethyl)-1,2-oxazolidin-3-one involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(5S)-5-(aminomethyl)-1,2-oxazolidin-3-one: The enantiomer of the compound with the opposite stereochemistry at the fifth carbon.
N-Substituted oxazolidinones: Compounds with various substituents on the nitrogen atom of the oxazolidinone ring.
Aminomethyl derivatives of other heterocycles: Compounds with similar aminomethyl groups attached to different heterocyclic rings.
Uniqueness
(5R)-5-(aminomethyl)-1,2-oxazolidin-3-one is unique due to its specific stereochemistry and the presence of both an oxazolidinone ring and an aminomethyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C4H8N2O2 |
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Molecular Weight |
116.12 g/mol |
IUPAC Name |
(5R)-5-(aminomethyl)-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C4H8N2O2/c5-2-3-1-4(7)6-8-3/h3H,1-2,5H2,(H,6,7)/t3-/m1/s1 |
InChI Key |
ZHCZZTNIHDWRNS-GSVOUGTGSA-N |
Isomeric SMILES |
C1[C@@H](ONC1=O)CN |
Canonical SMILES |
C1C(ONC1=O)CN |
Origin of Product |
United States |
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